3-苯基-4-(三氟甲基)噁唑-5-羧酸
描述
“3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 and a molecular weight of 257.17 . It is a member of the isoxazole family, which are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of isoxazoles, including “3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid”, often involves cycloaddition reactions . For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods are amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .Molecular Structure Analysis
The molecular structure of “3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid” consists of a phenyl group (a six-membered aromatic ring of carbon atoms), an isoxazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a carboxylic acid group (consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) .Chemical Reactions Analysis
Isoxazoles, including “3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in cycloadditions of copper (I) acetylides to azides and nitrile oxides to form 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles, respectively . They can also react with N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds to form 3-substituted and 3,5-disubstituted isoxazoles .科学研究应用
高效放大合成
已开发出一种高效的 1-(4-(5-(3-苯基-4-(三氟甲基)异恶唑-5-基)-1,2,4-恶二唑-3-基)苄基)氮杂环丁烷-3-羧酸 (BMS-520) 的放大合成,BMS-520 是一种有效且选择性的 S1P1 受体激动剂。该过程包括一个高度区域选择性的环加成,生成关键中间体,即 3-苯基-4-(三氟甲基)异恶唑-5-羧酸乙酯,以及一种改进的 1,2,4-恶二唑形成方法 (Hou 等,2016)。
杂芳族化合物中的互变异构
对含五元环的杂芳族化合物的互变异构的研究,包括 3,4-二甲基-5-羟基异恶唑和 3-苯基-4-(三氟甲基)异恶唑-5-羧酸,表明它们根据溶剂的极性以各种形式存在。本研究提供了对异恶唑及其衍生物的碱性和酸强度的见解 (Boulton & Katritzky, 1961)。
通过区域选择性偶极环加成进行合成
制备 3-苯基-4-(三氟甲基)异恶唑-5-羧酸乙酯的努力涉及开发区域选择性的 1,3-偶极环加成。这个过程突出了在巴豆酸二极亲双烯体的 C2 位上取代对环加成的区域化学和产率的影响 (Schmidt 等,2012)。
羟基苯甲醛衍生物的合成
从 3-羟基亚氨甲基-5-苯基(对甲苯基)异恶唑开始合成 5-苯基(对甲苯基)异恶唑-3-羧酸,提供了一个创建酯和席夫碱的示例,这些酯和席夫碱在各种化学过程中具有潜在应用 (Potkin 等,2012)。
异恶唑衍生物的除草剂活性
已经制备出一系列独特的三芳基-5-(卤代烷基)-4-异恶唑甲酰胺,它们表现出显着的出土前和出土后除草剂活性。这包括 3-苯基-4-(三氟甲基)异恶唑-5-羧酸衍生物的合成 (Hamper 等,1995)。
异恶唑的制备和锂化
已经对 3,5-二取代异恶唑的制备和锂化进行了研究,包括 3-苯基-4-(三氟甲基)异恶唑-5-羧酸的衍生物,以形成在有机合成中有用的 4-锂代衍生物 (Micetich & Chin, 1970)。
抗菌和抗真菌活性
新型的 1,5-二取代吡唑和异恶唑衍生物,包括含有 3-苯基-4-(三氟甲基)异恶唑-5-羧酸的化合物,表现出显着的抗菌和抗真菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Sanjeeva 等,2022)。
未来方向
The future directions for “3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid” could involve its use in the synthesis of bioactive chemicals and reactions in various media . Additionally, given the significance of isoxazoles in drug discovery, there is a need to develop new eco-friendly synthetic strategies .
属性
IUPAC Name |
3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-8(6-4-2-1-3-5-6)15-18-9(7)10(16)17/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHCIOFNZMVVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1236188-80-9 | |
Record name | 3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。